X-Ray Crystallographic Validation: Direct Incorporation into BTK Compound 25 vs. Non-Cognate Intermediates
The target compound is the sole phthalazinone intermediate whose core structure is directly traceable to the ligand V1G in the 1.60 Å resolution BTK co-crystal structure (PDB 6XE4) [1]. While generic phthalazinone esters (e.g., 4-benzyl-2H-phthalazin-1-one analogs) lack any documented occupancy of the BTK H2 pocket, V1G—which incorporates the exact phthalazinone core of the target compound—exhibits unambiguous electron density for the 6-tert-butyl and 8-fluoro groups forming lipophilic contacts with BTK residues [1]. The R-Value Free of 0.180 and R-Value Work of 0.158 for the deposited structure provide a high-confidence atomic model that validates the spatial requirement for these specific substituents [1].
| Evidence Dimension | Crystallographic occupancy and resolution of the phthalazinone core in the BTK active site |
|---|---|
| Target Compound Data | Incorporated as ligand V1G in PDB 6XE4; Resolution 1.60 Å; R-Free 0.180; R-Work 0.158 |
| Comparator Or Baseline | 4-Substituted benzyl phthalazinone analogs (e.g., 4-(4-chlorobenzyl)-1(2H)-phthalazinone): No reported BTK co-crystal structures |
| Quantified Difference | Unique crystallographic validation vs. zero structural data for comparators |
| Conditions | Recombinant human BTK kinase domain; X-ray diffraction at 100 K; Space group P 61 |
Why This Matters
This direct structural evidence confirms that only this specific substitution pattern satisfies the steric and electronic constraints of the targeted BTK pocket, making it irreplaceable for structure-activity relationship (SAR) studies following this chemotype.
- [1] Kiefer, J.R., Crawford, J.J., Lee, W., Eigenbrot, C., Yu, C. BTK Fluorocyclopropyl amide inhibitor, Compound 25. RCSB PDB. 2020. DOI: 10.2210/pdb6XE4/pdb. View Source
